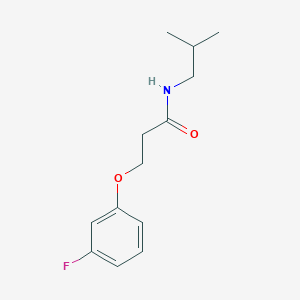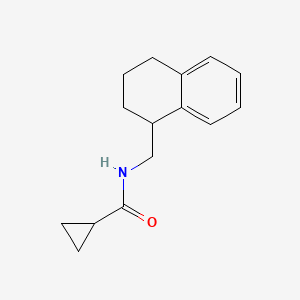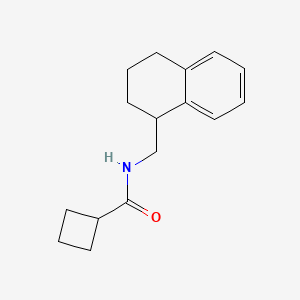
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is widely used in scientific research. It was first synthesized in the 1980s and has since been used to study the mechanism of action of benzodiazepines, as well as to investigate the biochemical and physiological effects of these drugs. In
Mécanisme D'action
Flumazenil binds to the same site on the GABA-A receptor as benzodiazepines, but it does not enhance the inhibitory effects of GABA. Instead, it blocks the effects of benzodiazepines and can reverse their sedative, anxiolytic, and amnesic effects. Flumazenil is a competitive antagonist, which means that it competes with benzodiazepines for binding to the GABA-A receptor. When 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide binds to the receptor, it prevents benzodiazepines from binding and reduces their effects on the receptor.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. It can reverse the sedative, anxiolytic, and amnesic effects of benzodiazepines, as well as their effects on motor coordination and cognitive function. Flumazenil can also induce seizures in some individuals, particularly those with a history of epilepsy or other neurological disorders. In addition, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its anxiogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Flumazenil has several advantages for lab experiments. It is a specific and potent antagonist of benzodiazepines and can be used to block their effects on the GABA-A receptor. Flumazenil is also relatively safe and well-tolerated in humans, with few side effects reported at therapeutic doses. However, there are also some limitations to using 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide in lab experiments. It can induce seizures in some individuals, which may limit its use in certain experimental paradigms. In addition, this compound has a short half-life and may require frequent dosing to maintain its effects.
Orientations Futures
There are several future directions for research on 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. One area of interest is the potential therapeutic uses of benzodiazepine antagonists, particularly in the treatment of anxiety disorders and other psychiatric conditions. Another area of research is the development of new benzodiazepine antagonists with improved pharmacological properties, such as longer half-lives or greater selectivity for specific subtypes of the GABA-A receptor. Finally, there is also interest in using this compound as a diagnostic tool for benzodiazepine overdose or abuse, as it can rapidly reverse the effects of these drugs and may be useful in emergency situations.
Méthodes De Synthèse
Flumazenil can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromoisobutyryl bromide to form 3-fluorophenyl 2-bromoisobutyrate. This intermediate is then reacted with isobutylamine to form 3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide. The final product is purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
Flumazenil is primarily used in scientific research to study the mechanism of action of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as anxiolytics, hypnotics, and muscle relaxants. They bind to specific sites on the GABA-A receptor, which enhances the inhibitory effects of GABA, an inhibitory neurotransmitter. Flumazenil is a competitive antagonist of benzodiazepines and can block their effects on the GABA-A receptor. This makes it an important tool for studying the role of benzodiazepines in the brain and for investigating the potential therapeutic uses of benzodiazepine antagonists.
Propriétés
IUPAC Name |
3-(3-fluorophenoxy)-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(2)9-15-13(16)6-7-17-12-5-3-4-11(14)8-12/h3-5,8,10H,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTKTKRTOFOZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCOC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)

![N-[4-(2-cyanopropan-2-yl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517210.png)
![3-[(2-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517240.png)
![2-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)chromene-6-sulfonamide](/img/structure/B7517246.png)

![3-(3-oxopiperazin-1-yl)sulfonyl-N-[1-(4-phenylphenyl)ethyl]benzamide](/img/structure/B7517272.png)

![5-bromo-4-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-1H-pyridazin-6-one](/img/structure/B7517281.png)